molecular formula C20H19N3O4 B11386257 N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11386257
M. Wt: 365.4 g/mol
InChI Key: GRPRAHWDXCAPIQ-UHFFFAOYSA-N
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Description

4-Methoxyformanilide , is a chemical compound with the molecular formula C17H16N2O3. It features an intriguing structure combining a pyridazine ring, amide functionality, and aromatic substituents . The compound’s synthesis and applications have attracted scientific interest.

Preparation Methods

Synthetic Routes:

The synthetic routes for N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involve cyclization reactions. One common approach is the condensation of 4-methoxyphenylhydrazine with ethyl 4-oxo-4-phenylbutanoate, followed by hydrolysis to yield the target compound .

Industrial Production:

While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can participate in various chemical reactions:

    Oxidation: Undergoes oxidation reactions, potentially yielding new functional groups.

    Reduction: Reduction processes may modify the carbonyl group or other functionalities.

    Substitution: Substituent modifications can occur at the phenyl rings. Common reagents include hydrazine derivatives, acid chlorides, and reducing agents.

Major products from these reactions depend on reaction conditions and substituents. Further research is needed to explore specific outcomes.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide finds applications in:

Mechanism of Action

The precise mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets or pathways. Further studies are necessary to elucidate these details.

Comparison with Similar Compounds

While N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is distinctive, it shares similarities with related compounds:

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-3-27-17-8-4-14(5-9-17)21-20(25)19-18(24)12-13-23(22-19)15-6-10-16(26-2)11-7-15/h4-13H,3H2,1-2H3,(H,21,25)

InChI Key

GRPRAHWDXCAPIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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